2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile
Description
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-methyl-6-methylsulfanylpyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8N2S/c1-6-3-7(5-9)4-8(10-6)11-2/h3-4H,1-2H3 |
InChI Key |
WIVMDJGJZYTYKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)SC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-6-(methylsulfanyl)pyridine with a suitable nitrile source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques ensures that the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted pyridine derivatives. These products have diverse applications in chemical research and development .
Scientific Research Applications
2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various nucleophilic addition reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridine-4-carbonitrile Derivatives
- Electronic Effects: The cyano group at position 4 in the target compound creates a strong electron-deficient pyridine ring, enhancing electrophilic reactivity compared to non-cyano analogs. The methylsulfanyl group at position 6 donates electrons via resonance, partially counterbalancing the cyano’s electron withdrawal.
- Steric Considerations : The target’s methyl and methylsulfanyl groups are less bulky than substituents like thiophene () or oxetane-piperidine (), which may reduce steric hindrance in molecular interactions .
Physicochemical Properties
Table 2: Physical and Chemical Properties
- Crystal Packing : Unlike ’s compound, which lacks strong intermolecular interactions, the target’s methylsulfanyl group may participate in weak van der Waals forces or sulfur-aromatic interactions, influencing crystallinity .
Biological Activity
2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile is an organic compound with significant potential in medicinal chemistry and agrochemical applications. Its unique structure, characterized by a pyridine ring with methyl and methylsulfanyl substitutions, along with a carbonitrile group, suggests a diverse range of biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
- Molecular Formula : C8H10N2S
- Molecular Weight : 168.23 g/mol
The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, leading to cell death or growth inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's cytotoxic effects are attributed to its interaction with cellular pathways involved in cell cycle regulation and apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 29.1 |
| A549 | 15.3 |
The biological activity of this compound may stem from its ability to interact with specific enzymes or receptors within cells. For instance, it may inhibit key metabolic pathways that are crucial for cancer cell survival, thereby inducing apoptosis.
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Evaluation : Research conducted on various pyridine derivatives indicated that compounds similar to this compound showed significant anticancer activity through apoptosis induction in cancer cells .
- Mechanistic Insights : Further investigations revealed that this compound could modulate signaling pathways associated with cell growth and survival, enhancing its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
